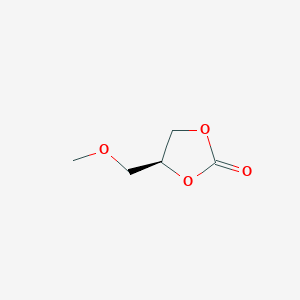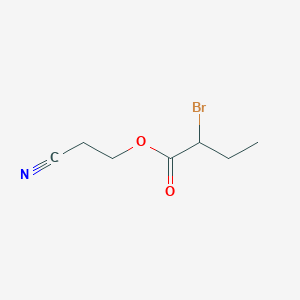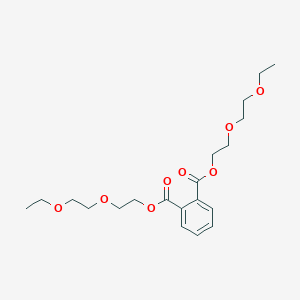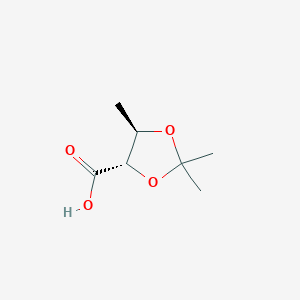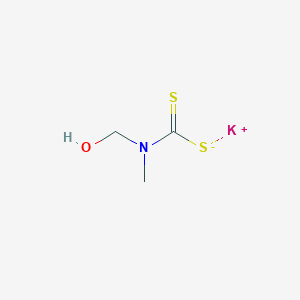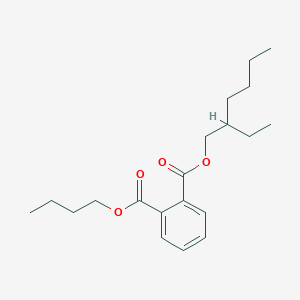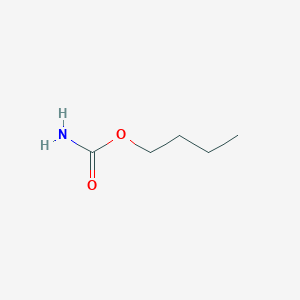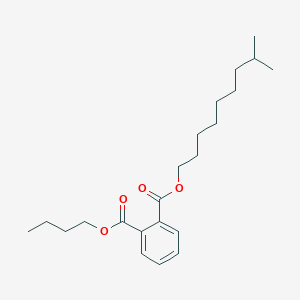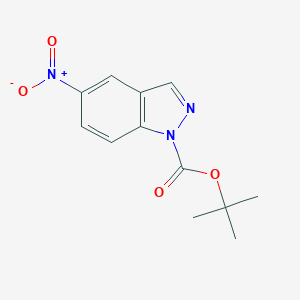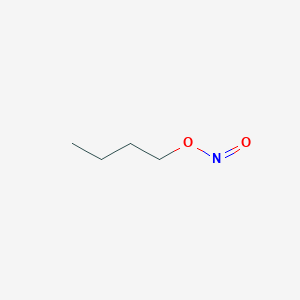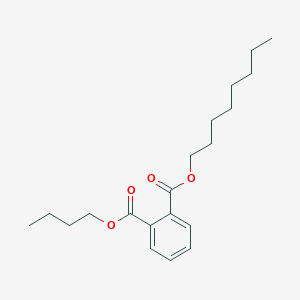
Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate
概述
描述
Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate, commonly known as AMCHA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a cyclic amino acid derivative that has been studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of AMCHA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
AMCHA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It also has antioxidant properties, which help to protect cells from oxidative damage. In addition, it has been shown to have anti-tumor effects, by inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
AMCHA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has a high degree of purity, making it suitable for use in biochemical assays. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and mechanisms of action. In addition, it can be difficult to work with, as it is a highly reactive compound that requires careful handling.
未来方向
There are several future directions for research on AMCHA. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for AMCHA, as well as its efficacy in different types of cancer. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. It has been shown to have neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent in these diseases. Finally, there is also interest in exploring the use of AMCHA in combination with other drugs, to enhance its therapeutic effects.
科学研究应用
AMCHA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for drug development.
属性
CAS 编号 |
137864-55-2 |
|---|---|
分子式 |
C10H19NO2 |
分子量 |
185.26 g/mol |
IUPAC 名称 |
ethyl 1-(aminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h2-8,11H2,1H3 |
InChI 键 |
OEVPWNDDKHZLQU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCCCC1)CN |
规范 SMILES |
CCOC(=O)C1(CCCCC1)CN |
同义词 |
ETHYL 1-(AMINOMETHYL)CYCLOHEXANECARBOXYLATE |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

